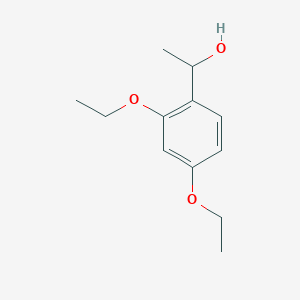
1-(2,4-Diethoxyphenyl)ethanol
Vue d'ensemble
Description
1-(2,4-Diethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,4-Diethoxyphenyl)ethanol is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure
This compound is characterized by the following chemical structure:
- Chemical Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
The compound features a diethoxy-substituted phenyl group attached to an ethanol moiety, which plays a crucial role in its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. A study focused on 1,2-diarylethanols, including this compound, demonstrated their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests revealed that the biological activity is influenced by the structural characteristics of the compounds and their interactions with lipopolysaccharides (LPS) in bacterial membranes .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| This compound | 32 | 64 | E. coli K12 |
| This compound | 16 | 32 | Staphylococcus aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. The compound was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications .
The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. The compound appears to interact with specific molecular targets:
- Inhibition of NF-κB Pathway : This pathway is crucial for the expression of various inflammatory cytokines. By inhibiting this pathway, the compound reduces inflammation.
- Membrane Interaction : The diethoxy groups enhance lipophilicity, allowing better interaction with bacterial membranes, which may disrupt cell integrity and lead to cell death.
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of several diarylethanol derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound showed promising activity against multi-drug resistant strains .
- Cytotoxicity Assessment : Research on the cytotoxic effects of this compound on cancer cell lines demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for developing new anticancer drugs .
Propriétés
IUPAC Name |
1-(2,4-diethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWKJICLMIORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















